Pain Management: The peripherally selective opioid receptor agonists derived from N-(3-aminophenyl)-2-methylpropanamide could offer effective pain relief while minimizing central side effects like sedation, respiratory depression, and addiction liability. []
Neurological Disorders: The NMDA receptor antagonists structurally similar to N-(3-aminophenyl)-2-methylpropanamide hold promise for managing stroke, epilepsy, and other neurological conditions. [] Further research on MCHR1 antagonists like SNAP 94847 could lead to new treatments for anxiety and depression. []
Cancer Therapy: The development of potent and selective HDAC3 inhibitors based on the N-(3-aminophenyl)-2-methylpropanamide scaffold offers a promising strategy for targeting specific cancer types by modulating epigenetic mechanisms. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: